![molecular formula C7H16Cl2N2 B1469769 2,7-Diazaspiro[4.4]nonane dihydrochloride CAS No. 1394122-72-5](/img/structure/B1469769.png)
2,7-Diazaspiro[4.4]nonane dihydrochloride
Overview
Description
2,7-Diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the linear formula C7H16Cl2N2 . It has a molecular weight of 199.12 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 2,7-Diazaspiro[4.4]nonane dihydrochloride is1S/C7H14N2.2ClH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2,7-Diazaspiro[4.4]nonane dihydrochloride is a white solid .Scientific Research Applications
Improved Synthesis Methods
- Diazaspiro[4.4] nonane has been synthesized from malononitrile through a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. This improved method offers higher efficiency and better yield (Ji Zhiqin, 2004).
Radioprotective Properties
- 7,10-Ethano-1-thia-4,7-diazaspiro[4.5] decane dihydrochloride, a derivative, has shown potential radioprotective properties against lethal doses of X-radiation in mice, suggesting its potential in radioprotection (W. Shapiro, M. Tansy, S. Elkin, 1968).
Catalytic Asymmetric Synthesis
- A catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization process to construct spiroindolines using 2,7-diazaspiro[4.4]nonane has been developed, providing these compounds in diastereoselective and enantioselective manners (Zhiqiang Pan et al., 2020).
Antibacterial Activity
- Fluoroquinolone antibacterials with 2,7-diazaspiro[4.4]nonane substitution exhibit potent Gram-positive and Gram-negative activity, highlighting its significance in antibiotic development (T. Culbertson et al., 1990).
Photochemical Properties
- 1,4-Diazaspiro[4.4]nonane reacts under specific photochemical conditions, demonstrating its potential in photochemistry applications (A. Schönberg, E. Singer, P. Eckert, 1980).
Anticonvulsant Agent Research
- 3-(4-Substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have been studied for their potential as anticonvulsant agents, with studies focusing on their structural and spectroscopic properties (A. Lazić et al., 2017).
Osteoclast Activity Inhibition
- Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been reported to inhibit both mouse and human osteoclast activity and could potentially prevent pathological bone loss (Lucile Mounier et al., 2020).
Polymer Synthesis
- Aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione have been synthesized, showing excellent thermal stability and potential in polymer chemistry (E. Bucio et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2,7-diazaspiro[4.4]nonane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRHZCZCCRKDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazaspiro[4.4]nonane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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